molecular formula C17H21NO4 B12938915 2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate

Cat. No.: B12938915
M. Wt: 303.35 g/mol
InChI Key: OSQRHPBHTYZEBU-UHFFFAOYSA-N
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Description

2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate is a synthetic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with pentylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

[2-oxo-2-(pentylamino)ethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H21NO4/c1-2-3-6-9-18-16(19)12-22-17(20)14-10-13-7-4-5-8-15(13)21-11-14/h4-5,7-8,10H,2-3,6,9,11-12H2,1H3,(H,18,19)

InChI Key

OSQRHPBHTYZEBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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